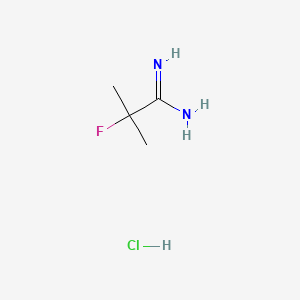
2-Fluoro-2-methylpropanimidamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-methylpropanimidamidehydrochloride is a chemical compound with the molecular formula C4H10ClFN2. It is a derivative of propanimidamide, where a fluorine atom is substituted at the second carbon position and a methyl group is attached to the same carbon. This compound is typically used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methylpropanimidamidehydrochloride involves several steps. One common method includes the reaction of 2-fluoro-2-methylpropanenitrile with ammonia in the presence of a catalyst to form 2-fluoro-2-methylpropanimidamide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-methylpropanimidamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: It can be reduced to form simpler amides or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or primary amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-methylpropanimidamide derivatives.
Oxidation: Formation of fluoro-methyl ketones or acids.
Reduction: Formation of 2-methylpropanamide or 2-methylpropanamine.
Applications De Recherche Scientifique
2-Fluoro-2-methylpropanimidamidehydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-methylpropanimidamidehydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-2-methylpropanamide
- 2-Fluoro-2-methylpropanenitrile
- 2-Methylpropanimidamide
Uniqueness
2-Fluoro-2-methylpropanimidamidehydrochloride is unique due to the presence of both a fluorine atom and a methyl group at the same carbon position. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The hydrochloride salt form also enhances its solubility and ease of handling in various experimental settings.
Propriétés
Formule moléculaire |
C4H10ClFN2 |
|---|---|
Poids moléculaire |
140.59 g/mol |
Nom IUPAC |
2-fluoro-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H9FN2.ClH/c1-4(2,5)3(6)7;/h1-2H3,(H3,6,7);1H |
Clé InChI |
YQGZTHDTGUGOAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=N)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



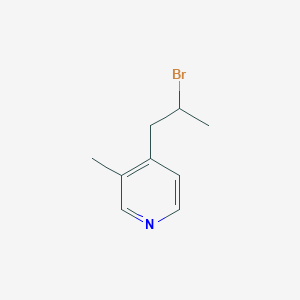
![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)

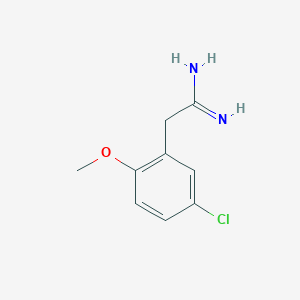

![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)

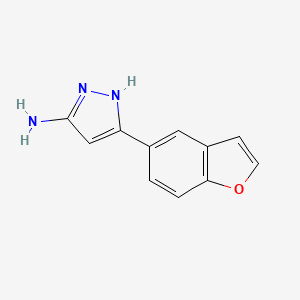
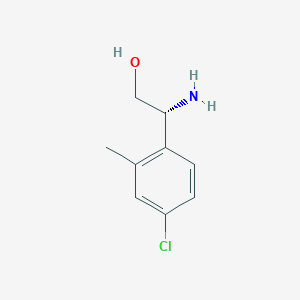
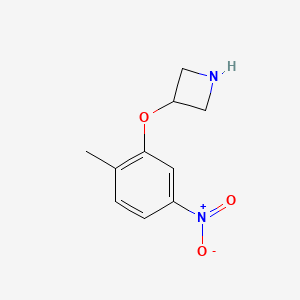
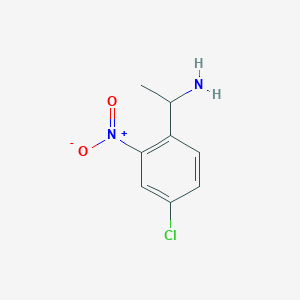
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)

